2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methoxyphenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-(4-methoxyphenyl)acetohydrazide, which is then cyclized to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Electrophilic Aromatic Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for introducing the carbonyl chloride group.
Amines and Alcohols: Used for substitution reactions to form amides and esters.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Amides and Esters: Formed from substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Dihydroquinolines: Formed from reduction reactions.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The methoxyphenyl and quinoline moieties interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: A precursor in the synthesis of the target compound.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group used in similar applications.
Uniqueness
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride is unique due to its combination of a quinoline core and a carbonyl chloride functional group, which provides versatility in chemical reactions and applications. Its ability to undergo various substitutions and its role as an intermediate in the synthesis of biologically active compounds highlight its importance in organic chemistry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-16(18(19)21)14-5-3-4-6-15(14)20-17(11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXHPXFIPGZQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197249 | |
Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-94-7 | |
Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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